molecular formula C10H10N2O2 B1582951 Ethyl 1H-indazole-3-carboxylate CAS No. 4498-68-4

Ethyl 1H-indazole-3-carboxylate

Cat. No. B1582951
CAS RN: 4498-68-4
M. Wt: 190.2 g/mol
InChI Key: YLKPTYMNELPKOL-UHFFFAOYSA-N
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Description

Ethyl 1H-indazole-3-carboxylate (EIC) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments, including those related to drug development, biochemical and physiological studies, and medical research. EIC has been used in a variety of experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific research applications

Synthesis and Derivatives

Ethyl 1H-indazole-3-carboxylate is a versatile compound used in various synthetic applications. For instance, Bistocchi et al. (1981) described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, showcasing its potential for producing a wide range of chemical structures. These derivatives were tested for acute toxicity and possible antiarthritic effects, indicating the compound's relevance in medicinal chemistry research (Bistocchi et al., 1981).

Novel Coupling Reagent

In the field of peptide synthesis, ethyl 1H-indazole-3-carboxylate-related compounds have shown significant utility. Jiang et al. (1998) developed a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), derived from a similar backbone. This reagent demonstrated high efficiency in solid-phase peptide synthesis using Fmoc chemistry (Jiang et al., 1998).

Pharmaceutical Research

In pharmaceutical research, derivatives of ethyl 1H-indazole-3-carboxylate have been explored for their biological activities. Corsi and Palazzo (1976) synthesized halogenated 1-benzylindazole-3-carboxylic acids and derivatives, finding that some exhibited potent antispermatogenic activity, highlighting the potential of these compounds in reproductive health research (Corsi & Palazzo, 1976).

properties

IUPAC Name

ethyl 1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKPTYMNELPKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196348
Record name Ethyl 1H-indazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indazole-3-carboxylate

CAS RN

4498-68-4
Record name 1H-Indazole-3-carboxylic acid, ethyl ester
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Record name Ethyl 1H-indazole-3-carboxylate
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Record name 4498-68-4
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Record name Ethyl 1H-indazole-3-carboxylate
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Record name Ethyl 1H-indazole-3-carboxylate
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Record name ETHYL 1H-INDAZOLE-3-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
GA Bistocchi, G De Meo, M Pedini, A Ricci… - Il Farmaco; Edizione …, 1981 - europepmc.org
… Sixty five new derivatives of ethyl-1H-indazole-3-carboxylate are described; they contain in N1 various aliphatic or aromatic acyl radicals. Moreover halogens or methyl groups are …
Number of citations: 56 europepmc.org
I Mizota, M Mori, M Shimizu - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
… In a 50 mL two-necked round-bottomed flask equipped with a rubber septum, a magnetic stirring bar, and an argon balloon was placed with ethyl 1H-indazole-3-carboxylate (0.380 g, …
Number of citations: 1 onlinelibrary.wiley.com
AR Cabrera, I Martinez, CG Daniliuc… - Journal of Molecular …, 2016 - Elsevier
Three new neutral N,N imidoyl-indazole ligands with a methoxycarbonyl functional group (1–3) and three new air-stable cationic methallyl nickel complexes (4–6) were prepared. These …
Number of citations: 14 www.sciencedirect.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
… [126,245] Similarly, an alkoxycarbonyl group can be used; thus, ethyl 1H-indazole-3-carboxylate (13, R1 = CO2Et) is obtained by the diazotization of ethyl 2-(2-aminophenyl)propanoate …
Number of citations: 92 www.thieme-connect.com
B Silvestrini, G Palazzo, M De Gregorio - Progress in medicinal chemistry, 1985 - Elsevier
… The corresponding 1-aroylsulphonyl- 1H-indazole-3-carboxylic acids were prepared instead from ethyl- 1H-indazole-3-carboxylate by heating with methyl arylsulphonate in pyridine …
Number of citations: 82 www.sciencedirect.com
Z Liu, F Shi, PDG Martinez, C Raminelli… - The Journal of Organic …, 2008 - ACS Publications
The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of CsF or TBAF at room temperature provides a very direct, efficient approach to …
Number of citations: 203 pubs.acs.org
PD BRUNO SILVESTRINI - Progress in Medicinal Chemistry, 1985 - books.google.com
… acids were prepared instead from ethyl-1H-indazole-3-carboxylate by heating with methyl … groups were synthesized by reaction of ethyl-1H-indazole-3-carboxylate with the appropriate a…
Number of citations: 0 books.google.com
A Thangadurai, M Minu, S Wakode, S Agrawal… - Medicinal Chemistry …, 2012 - Springer
… Sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate containing various aliphatic or aromatic acyl radicals were synthesized and evaluated preliminarily on rats to study their …
Number of citations: 151 link.springer.com
L Crocetti, MP Giovannoni, N Cantini, G Guerrini… - Frontiers in …, 2020 - frontiersin.org
Human neutrophil elastase (HNE) is involved in a number of essential physiological processes and has been identified as a potential therapeutic target for treating acute and chronic …
Number of citations: 12 www.frontiersin.org
TL Gilchrist - thieme-connect.com
This section covers methods for the generation of species that are formally obtained by the removal of two hydrogen atoms from an aromatic or a heteroaromatic ring system. All known …
Number of citations: 0 www.thieme-connect.com

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